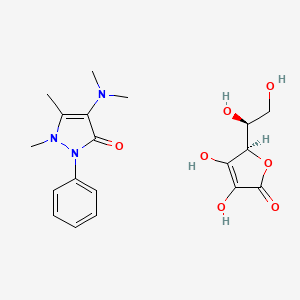
Aminophenazone ascorbate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminophenazone ascorbate is a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties.
Applications De Recherche Scientifique
Hepatotoxicological Studies : Aminophenazone has been studied for its effects on liver functions in rats. Research has shown that aminophenazone can produce changes such as an increase in smooth endoplasmic reticulum (ER), peripheral fatty degradation, and reactive-inflammatory responses in the liver. These effects are dose and time-dependent, with implications for liver health and metabolic processes (Bien et al., 1981).
Effects on Urinary Excretion of Ascorbic Acid : Studies have explored the impact of aminophenazone on the excretion of ascorbic acid and hippuric acid in rats. Aminophenazone showed a dose-dependent increase in urinary ascorbic acid, suggesting its role in the release of stored ascorbic acid from liver cells (Kündiger et al., 1979).
Application in Biochemical Testing : Aminophenazone has been utilized in automated glucose-oxidase procedures for glucose determination in blood, demonstrating its role in biochemical assays. The study found that ascorbic acid in high concentrations could interfere with this method (Rodriguez-Castellon et al., 1975).
Drug-Metabolizing Enzymes and Ascorbic Acid Biosynthesis : Research has indicated that aminophenazone, among other drugs, can stimulate the biosynthesis of L-ascorbic acid from glucose. This process involves the glucuronic acid pathway and results in increased urinary excretion of L-ascorbic acid, demonstrating a significant interaction between aminophenazone and metabolic pathways (Conney & Burns, 1959).
Nitrosation Inhibition in Gastric Conditions : Aminophenazone has been studied in the context of its nitrosation under simulated stomach conditions. Ascorbic acid, when combined with aminophenazone, acts as an effective inhibitor of nitrosation, suggesting potential implications in drug formulation and gastric health (Ziebarth & Scheunig, 1976).
Chemosensitivity and Toxicity Reduction in Cancer Therapy : In the context of ovarian cancer, pharmacological use of ascorbate (vitamin C) has been shown to enhance chemosensitivity and reduce chemotherapy-associated toxicity. This study provides insights into the potential application of ascorbate in conjunction with traditional chemotherapy agents (Ma et al., 2014).
Oxidative Stress and Blood Pressure Regulation : Research on the cardioprotective effect of ascorbate on quinone derivative-induced cardiovascular responses in rats highlights its potential in managing oxidative stress and blood pressure regulation (Palacios et al., 2018).
Psychiatric Disorders Management : Ascorbate plays critical roles in the central nervous system and has been implicated in various neurological disorders. Studies suggest ascorbic acid as a potential therapeutic strategy in managing psychiatric disorders, highlighting its neuromodulatory functions (Moretti et al., 2017).
Propriétés
Numéro CAS |
23635-43-0 |
|---|---|
Nom du produit |
Aminophenazone ascorbate |
Formule moléculaire |
C19H25N3O7 |
Poids moléculaire |
407.42 |
Nom IUPAC |
3H-Pyrazol-3-one, 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-, compd. with L-ascorbic acid |
InChI |
1S/C13H17N3O.C6H8O6/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;7-1-2(8)5-3(9)4(10)6(11)12-5/h5-9H,1-4H3;2,5,7-10H,1H2/t;2-,5+/m.0/s1 |
Clé InChI |
ZPBURGJOLTWBJU-MGMRMFRLSA-N |
SMILES |
Cc1c(c(=O)n(n1C)c2ccccc2)N(C)C.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aminophenazone ascorbate, Aminopyrine ascorbate, Vaditon |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



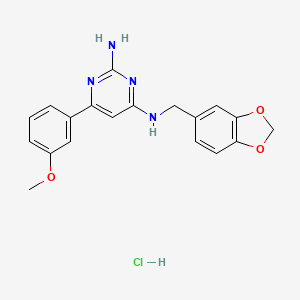
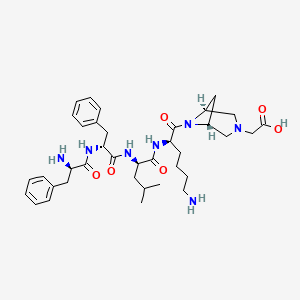
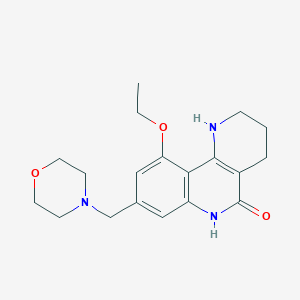
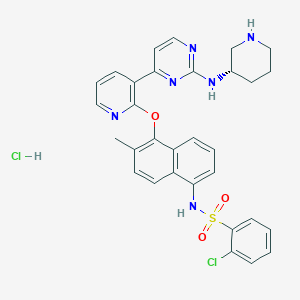

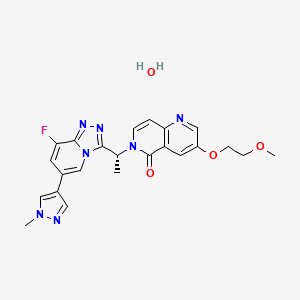
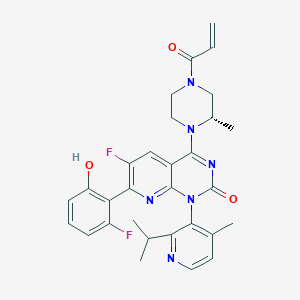
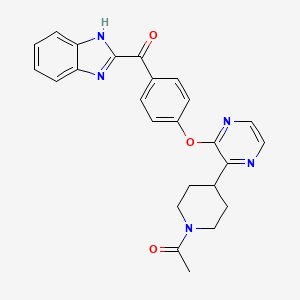
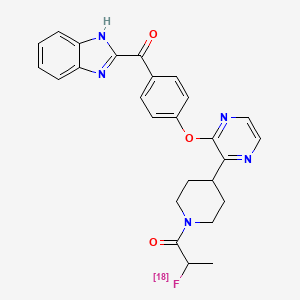
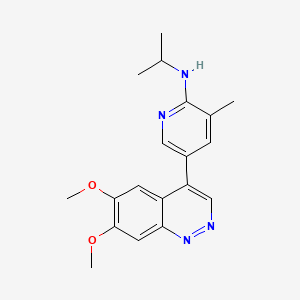
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)